Nec-3a

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C21H18F4N2O4 |

|---|---|

Poids moléculaire |

438.4 g/mol |

Nom IUPAC |

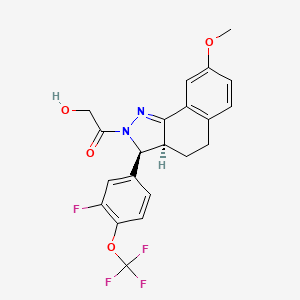

1-[(3S,3aS)-3-[3-fluoro-4-(trifluoromethoxy)phenyl]-8-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]-2-hydroxyethanone |

InChI |

InChI=1S/C21H18F4N2O4/c1-30-13-5-2-11-3-6-14-19(15(11)9-13)26-27(18(29)10-28)20(14)12-4-7-17(16(22)8-12)31-21(23,24)25/h2,4-5,7-9,14,20,28H,3,6,10H2,1H3/t14-,20-/m1/s1 |

Clé InChI |

RPGVJSZQQKMKSB-JLTOFOAXSA-N |

SMILES isomérique |

COC1=CC2=C(CC[C@@H]3C2=NN([C@@H]3C4=CC(=C(C=C4)OC(F)(F)F)F)C(=O)CO)C=C1 |

SMILES canonique |

COC1=CC2=C(CCC3C2=NN(C3C4=CC(=C(C=C4)OC(F)(F)F)F)C(=O)CO)C=C1 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Cellular Targets of Necroptosis

A note on "Nec-3a": Publicly available scientific literature and databases do not contain information on a molecule specifically named "this compound." It is possible that this is a novel or internal compound name, or a typographical error. This guide will focus on the well-established cellular targets within the regulated cell death pathway of necroptosis, which is likely the intended area of interest. Necroptosis is a programmed form of necrosis, or inflammatory cell death, that is implicated in a variety of human diseases, making its core machinery attractive targets for therapeutic intervention.

Core Cellular Targets in the Necroptosis Pathway

Necroptosis is a lytic and inflammatory form of regulated cell death. Unlike apoptosis, it is independent of caspase activity.[1][2] The central signaling cascade of necroptosis involves a core trio of proteins: Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][2][3] These three proteins represent the primary cellular targets for therapeutic intervention in necroptosis-driven pathologies.

Receptor-Interacting Protein Kinase 1 (RIPK1)

RIPK1 is a serine/threonine kinase that functions as a critical upstream regulator of necroptosis. It contains an N-terminal kinase domain, an intermediate domain with a RIP homotypic interaction motif (RHIM), and a C-terminal death domain. The kinase activity of RIPK1 is essential for the initiation of the necroptotic cascade.[4] Upon stimulation by death receptors like TNFR1, and in the absence of caspase-8 activity, RIPK1 undergoes autophosphorylation.[5] This phosphorylation event is a key step in the recruitment and activation of RIPK3.[5]

Receptor-Interacting Protein Kinase 3 (RIPK3)

RIPK3 is another serine/threonine kinase that acts downstream of RIPK1.[6] The interaction between RIPK1 and RIPK3 via their RHIM domains leads to the formation of a functional amyloid-like signaling complex known as the necrosome.[3][7] Within the necrosome, RIPK1 and RIPK3 phosphorylate each other, leading to the full activation of RIPK3's kinase activity.[8] Activated RIPK3 is responsible for phosphorylating the downstream effector, MLKL.[8]

Mixed Lineage Kinase Domain-Like (MLKL)

MLKL is a pseudokinase that serves as the terminal effector in the necroptosis pathway.[3][9] It is the direct substrate of activated RIPK3.[3] Phosphorylation of MLKL by RIPK3 induces a conformational change, leading to the oligomerization of MLKL and its translocation to the plasma membrane.[2][8] At the plasma membrane, MLKL oligomers disrupt membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which in turn triggers an inflammatory response.[1][6]

Quantitative Data on Necroptosis Inhibitors

A number of small molecule inhibitors have been developed to target the core components of the necroptosis pathway. The following tables summarize key quantitative data for some of the most well-characterized inhibitors.

| Inhibitor | Target | IC50 | Assay Type | Species | Reference |

| Necrostatin-1 (Nec-1) | RIPK1 | ~500 nM | In vitro kinase assay | Human | [10][11] |

| PK68 | RIPK1 | 90 nM | In vitro kinase assay | Mouse | [5] |

| GSK2982772 | RIPK1 | >90% TE at 60mg BID | Target Engagement Assay | Human | [12] |

| GSK'872 | RIPK3 | 6.5 nM | ADP-Glo | Human | [11][13] |

| GSK'840 | RIPK3 | 0.3 nM | ADP-Glo | Human | [13] |

| Zharp-99 | RIPK3 | 1.35 nM (Kd) | Binding Assay | Human | |

| Necrosulfonamide (NSA) | MLKL | ~500 nM | Cell-based necroptosis assay | Human | [9] |

| TC13172 | MLKL | 2.0 nM | Cell-based necroptosis assay | Human | [14] |

Signaling Pathway Diagram

The following diagram illustrates the core necroptosis signaling pathway and the points of intervention for key inhibitors.

Caption: The core necroptosis signaling cascade.

Experimental Protocols

The identification and characterization of the cellular targets of necroptosis and their inhibitors rely on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Induction of Necroptosis

Objective: To induce necroptosis in a cultured cell line for subsequent analysis.

Materials:

-

Cell line susceptible to necroptosis (e.g., human HT-29 or mouse L929 cells)

-

Complete cell culture medium

-

Tumor Necrosis Factor-alpha (TNF-α)

-

SMAC mimetic (e.g., Birinapant)

-

Pan-caspase inhibitor (e.g., z-VAD-FMK)

-

Multi-well cell culture plates

Procedure:

-

Seed cells in a multi-well plate to achieve 70-80% confluency on the day of the experiment.

-

Prepare a stock solution of the necroptosis-inducing cocktail containing TNF-α (10-100 ng/mL), a SMAC mimetic (100 nM - 1 µM), and z-VAD-FMK (20-50 µM) in complete culture medium.[15]

-

For inhibitor studies, pre-treat the cells with the desired concentration of the inhibitor or vehicle control for 1-2 hours.

-

Remove the existing medium from the cells and add the necroptosis-inducing cocktail.

-

Incubate the cells for a predetermined time (typically 4-24 hours) at 37°C and 5% CO₂.

-

Assess cell death using methods described in Protocol 2.

Protocol 2: Assessment of Necroptotic Cell Death

Objective: To quantify the extent of necroptosis.

A. Cell Viability Assay (e.g., CellTiter-Glo®):

-

After the incubation period from Protocol 1, equilibrate the plate to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader. A decrease in signal indicates a loss of cell viability.

B. Lactate Dehydrogenase (LDH) Release Assay:

-

After the incubation period, carefully collect the cell culture supernatant.

-

Lyse the remaining cells with a lysis buffer to measure the maximum LDH release.

-

Transfer the supernatant and lysate to a new plate.

-

Add the LDH reaction mixture to each well according to the manufacturer's instructions.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add a stop solution and measure the absorbance at 490 nm. An increase in LDH in the supernatant indicates a loss of membrane integrity.

Protocol 3: Western Blot Analysis of Necrosome Activation

Objective: To detect the phosphorylation of RIPK1, RIPK3, and MLKL as markers of necroptome activation.

Materials:

-

Cell lysates from treated and control cells

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-phospho-RIPK3 (Ser227 for human), anti-phospho-MLKL (Ser358 for human), and loading controls (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system. An increase in the phosphorylated forms of RIPK1, RIPK3, and MLKL indicates activation of the necroptosis pathway.[16]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for screening and validating novel necroptosis inhibitors.

Caption: A typical drug discovery workflow for necroptosis inhibitors.

References

- 1. Tools in the Art of Studying Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]

- 3. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Biomarkers for the detection of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Chemical Properties of Nec-3a, a RIPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nec-3a is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptotic cell death. As an analog of Necrostatin-3, this compound has emerged as a valuable tool for studying the intricate signaling pathways of necroptosis and holds therapeutic potential for a range of inflammatory and neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, chemical properties, and mechanism of action of this compound, supplemented with detailed experimental protocols and visual representations of the relevant biological pathways.

Discovery and Development

This compound was developed as part of a broader effort to understand and modulate the process of necroptosis, a form of programmed necrosis. The discovery of necrostatins, a class of small molecules that inhibit RIPK1 kinase activity, was a significant breakthrough in the field. This compound is a structural analog of Necrostatin-3 and was identified through research aimed at elucidating the structural basis of RIPK1 inhibition by necrostatins.

A pivotal study by Xie et al. in 2013 provided the crystal structures of the RIPK1 kinase domain in complex with various necrostatin analogs, including a Necrostatin-3 analog.[1][2][3] This work was fundamental in revealing the molecular interactions that govern the inhibition of RIPK1 and paved the way for the rational design of more potent and selective inhibitors like this compound.

Chemical Properties

This compound is a small molecule with the chemical formula C₂₁H₁₈F₄N₂O₄ and a molecular weight of 438.38 g/mol . Its systematic IUPAC name is 1-[(3S,3aS)-3-[3-fluoro-4-(trifluoromethoxy)phenyl]-8-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]-2-hydroxyethanone.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₁₈F₄N₂O₄ | |

| Molecular Weight | 438.38 g/mol | |

| CAS Number | 1504558-72-8 | |

| IC₅₀ for RIPK1 | 0.44 µM | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound exerts its inhibitory effect by binding to the kinase domain of RIPK1. The structural studies by Xie et al. revealed that necrostatins, including the analog of this compound, bind to a hydrophobic pocket located between the N- and C-lobes of the kinase domain.[1][2] This binding event stabilizes RIPK1 in an inactive conformation, thereby preventing its autophosphorylation and subsequent activation of the downstream necroptotic pathway.

The inhibition of RIPK1 by this compound has several key downstream consequences:

-

Prevention of Necrosome Formation: Activated RIPK1 is a crucial component of the necrosome, a signaling complex that also includes RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL). By inhibiting RIPK1, this compound prevents the assembly of this complex.

-

Inhibition of RIPK3 and MLKL Phosphorylation: The kinase activity of RIPK1 is required for the phosphorylation and activation of RIPK3 within the necrosome. Activated RIPK3, in turn, phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane, which ultimately causes cell lysis. This compound blocks this entire phosphorylation cascade.

The following diagram illustrates the central role of RIPK1 in the necroptosis signaling pathway and the point of inhibition by this compound.

Caption: Necroptosis signaling pathway and the inhibitory action of this compound on RIPK1.

Experimental Protocols

In Vitro RIPK1 Kinase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against RIPK1 kinase.

Materials:

-

Recombinant human RIPK1 kinase domain

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Substrate peptide (e.g., myelin basic protein)

-

³²P-γ-ATP

-

This compound (dissolved in DMSO)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing RIPK1 kinase, substrate peptide, and kinase buffer.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding ³²P-γ-ATP.

-

Incubate the reaction for 30 minutes at 30°C.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated ³²P-γ-ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

The following workflow diagram outlines the key steps of the in vitro kinase assay.

Caption: Workflow for an in vitro RIPK1 kinase inhibition assay.

Cell-Based Necroptosis Inhibition Assay

This protocol is for assessing the ability of this compound to protect cells from induced necroptosis.

Materials:

-

Human colon adenocarcinoma cell line (e.g., HT-29)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

TNF-α (Tumor Necrosis Factor-alpha)

-

SMAC mimetic (e.g., Birinapant)

-

Pan-caspase inhibitor (e.g., z-VAD-FMK)

-

This compound (dissolved in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well plates

Procedure:

-

Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.

-

Induce necroptosis by adding a combination of TNF-α, SMAC mimetic, and z-VAD-FMK to the cell culture medium.

-

Incubate the cells for 18-24 hours.

-

Measure cell viability using a cell viability reagent according to the manufacturer's instructions.

-

Calculate the percentage of cell viability for each concentration of this compound and determine the EC₅₀ value.

The logical relationship between the components in the cell-based assay is depicted below.

Caption: Logical diagram of the cell-based necroptosis inhibition assay.

Conclusion

This compound is a significant research tool for dissecting the molecular mechanisms of necroptosis. Its well-defined chemical properties and specific inhibition of RIPK1 make it an invaluable asset for in vitro and in vivo studies. The continued investigation of this compound and similar RIPK1 inhibitors is crucial for the development of novel therapeutic strategies for a variety of diseases driven by necroptotic cell death.

References

Unraveling the Necrosome: A Technical Guide to the Inhibitory Effects of Nec-3a

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis, a form of regulated necrotic cell death, is a critical pathway implicated in a spectrum of human pathologies, including inflammatory diseases, neurodegeneration, and ischemia-reperfusion injury. Central to this pathway is the formation of the necrosome, a multi-protein complex that executes the cellular demise. This technical guide provides an in-depth exploration of Nec-3a, a potent small molecule inhibitor, and its precise effects on the necrosome. By delving into its mechanism of action, quantitative effects, and the experimental protocols used for its characterization, this document aims to equip researchers with the foundational knowledge to effectively utilize this compound as a tool to dissect and therapeutically target the necroptosis signaling cascade.

Core Mechanism of Action: Targeting the Gatekeeper of Necroptosis

This compound is a selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a crucial upstream kinase that acts as a gatekeeper for necroptosis.[1] The core of the necroptotic signaling cascade involves the sequential activation of RIPK1, RIPK3, and the mixed lineage kinase domain-like pseudokinase (MLKL).[2][3] Upon induction of necroptosis, typically by stimuli such as tumor necrosis factor-alpha (TNF-α) in the absence of caspase-8 activity, RIPK1 undergoes autophosphorylation, a critical step for its activation.[4] Activated RIPK1 then recruits RIPK3, leading to the formation of the necrosome.[5] This proximity facilitates the phosphorylation and activation of RIPK3, which in turn phosphorylates MLKL.[6][7] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[6][7]

This compound exerts its inhibitory effect by directly targeting the kinase domain of RIPK1. It is a Necrostatin-3 analogue and has been shown to inhibit the autophosphorylation of the RIPK1 kinase domain with an IC50 of 0.44 μM.[1] By preventing this initial activation step, this compound effectively blocks the entire downstream signaling cascade, preventing the assembly of a functional necrosome and subsequent cell death. The structural basis for this inhibition lies in the binding of a necrostatin-3 analog to a hydrophobic pocket within the RIPK1 kinase domain, stabilizing it in an inactive conformation.[8][9]

Quantitative Effects of this compound on the Necrosome

The inhibitory activity of this compound on the necrosome can be quantified through various cellular and biochemical assays. The following table summarizes the key quantitative data available for this compound and related RIPK1 inhibitors.

| Parameter | Value | Cell Line/System | Method | Reference |

| This compound IC50 for RIPK1 kinase autophosphorylation | 0.44 μM | In vitro kinase assay | Biochemical assay | [1] |

Further quantitative data on the dose-dependent effects of this compound on the phosphorylation of RIPK1, RIPK3, and MLKL in cellular models would provide a more comprehensive understanding of its potency and efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects on the necrosome. Below are protocols for key experiments commonly employed in the study of necroptosis and its inhibition.

Induction of Necroptosis in Cell Culture

This protocol describes a common method for inducing necroptosis in susceptible cell lines (e.g., HT-29, L929).

Materials:

-

Cell line of interest (e.g., HT-29 human colon adenocarcinoma cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

TNF-α (Tumor Necrosis Factor-alpha), human or mouse as appropriate

-

SMAC mimetic (e.g., Birinapant)

-

Pan-caspase inhibitor (e.g., z-VAD-FMK)

-

This compound

-

DMSO (vehicle control)

Procedure:

-

Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger plates for protein analysis) and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in a complete culture medium to achieve the desired final concentrations. A vehicle control with the same final concentration of DMSO should also be prepared.

-

Pre-treat the cells with the various concentrations of this compound or vehicle control for 1-2 hours.

-

Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM) to the cell culture medium.

-

Incubate the cells for a predetermined time course (e.g., 6-24 hours), depending on the cell line and the endpoint being measured.

Cell Viability Assay

This protocol quantifies the extent of cell death and the protective effect of this compound.

Materials:

-

Cells treated as described in Protocol 1 in a 96-well plate

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

Luminometer

Procedure:

-

After the incubation period with the necroptosis-inducing cocktail and this compound, allow the 96-well plate to equilibrate to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate cell viability as a percentage of the untreated control and plot the dose-response curve for this compound to determine its EC50 for necroptosis inhibition.

Western Blot Analysis of Necrosome Components

This protocol allows for the detection of the phosphorylation status of key necrosome proteins (RIPK1, RIPK3, and MLKL).

Materials:

-

Cells treated as described in Protocol 1 in larger culture dishes

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against:

-

Phospho-RIPK1 (e.g., Ser166)

-

Total RIPK1

-

Phospho-RIPK3 (e.g., Ser227)

-

Total RIPK3

-

Phospho-MLKL (e.g., Ser358)

-

Total MLKL

-

Loading control (e.g., β-actin or GAPDH)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative phosphorylation levels of RIPK1, RIPK3, and MLKL in response to this compound treatment.

Immunoprecipitation of the Necrosome

This protocol is used to isolate the necrosome complex and analyze the effect of this compound on its assembly.

Materials:

-

Cells treated as described in Protocol 1

-

Lysis buffer for immunoprecipitation (e.g., a non-denaturing buffer like Triton X-100-based buffer)

-

Antibody for immunoprecipitation (e.g., anti-RIPK3)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Western blot reagents (as described in Protocol 3)

Procedure:

-

Lyse the treated cells with the immunoprecipitation lysis buffer.

-

Pre-clear the lysates by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysates with an anti-RIPK3 antibody overnight at 4°C to capture the necrosome.

-

Add fresh protein A/G beads to pull down the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove unbound proteins.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by western blotting using antibodies against RIPK1, RIPK3, and MLKL to assess the composition of the necrosome and the effect of this compound on the interaction between these components.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language, illustrate the necroptosis signaling pathway and the experimental workflows described above.

Caption: Necroptosis signaling pathway and the inhibitory action of this compound on RIPK1.

Caption: General experimental workflow for evaluating the effect of this compound on necroptosis.

Conclusion

This compound serves as a valuable chemical probe for investigating the intricacies of necroptosis. Its specific inhibition of RIPK1 provides a powerful tool to dissect the upstream events of necrosome formation and to explore the therapeutic potential of targeting this pathway in various disease contexts. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate rigorous and reproducible research in this exciting and rapidly evolving field. Further studies focusing on the dose-dependent effects of this compound on the phosphorylation of all necrosome components will be instrumental in refining our understanding of its inhibitory profile and advancing the development of novel therapeutics for necroptosis-driven diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Post-translational control of RIPK3 and MLKL mediated necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Necrosome core machinery: MLKL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Insights into the Mechanism of Necroptosis: The Necrosome as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural basis of RIP1 inhibition by necrostatins - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on RIPK1 Inhibition in Cell Lines: A Technical Guide

Introduction

This technical guide provides an in-depth overview of preliminary studies involving the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) in various cell lines. While the initial query focused on the specific compound Nec-3a, publicly available data on its application in cell-based assays is scarce. However, this compound is identified as an analogue of Necrostatin-3 and a potent inhibitor of RIPK1 with an IC50 of 0.44 µM[1]. To address the core requirements of this guide, we will focus on the extensively studied and functionally similar RIPK1 inhibitor, Necrostatin-1 (Nec-1), as a representative compound for elucidating the effects of RIPK1 inhibition in cell lines. This approach allows for a comprehensive presentation of quantitative data, experimental protocols, and signaling pathways relevant to the target of this compound.

Necroptosis is a form of regulated cell death that is implicated in various physiological and pathological processes, including inflammation and cancer.[2] RIPK1 is a critical upstream kinase in the necroptosis pathway, making it a key therapeutic target.[2][3] Inhibitors like Nec-1 and, by extension, this compound, are invaluable tools for studying the role of necroptosis in different cellular contexts.

Quantitative Data on the Effects of RIPK1 Inhibition

The following tables summarize quantitative data from various studies on the effects of Nec-1 on cell viability and other cellular processes in different cell lines.

Table 1: Effect of Nec-1 on Cell Viability in C2C12 Myotubes under Hypoxic Conditions

| Treatment Group | Cell Viability (% of Control) | Reference |

| Control | 100% | [4] |

| CoCl₂ (hypoxia-inducing agent) | ~50% (at 72h) | [4] |

| CoCl₂ + Nec-1 | Significantly reversed CoCl₂-induced cytotoxicity | [4] |

Table 2: Effect of Nec-1 on Shikonin-Induced Apoptosis in Leukemia Cell Lines

| Cell Line | Treatment | Apoptotic Rate | Reference |

| K562 | 1.25 µM Shikonin | Increased | [5] |

| K562 | 1.25 µM Shikonin + 60 µM Nec-1 | Significantly higher than Shikonin alone (p < 0.05) | [5] |

| HL60 | 2.5 µM Shikonin | Increased | [5] |

| HL60 | 2.5 µM Shikonin + 60 µM Nec-1 | Significantly higher than Shikonin alone (p < 0.01) | [5] |

Table 3: Inhibition of TNF-α-Induced Necroptosis in L929sA Cells by Nec-1 Variants

| Inhibitor | Concentration for ~100% Inhibition | Reference |

| Nec-1 | ~30 µM | [6] |

| Nec-1s | ~1 µM | [6] |

Table 4: Effect of Nec-1 on T-cell Proliferation

| T-cell Type | Treatment | Effect on Proliferation | Reference |

| Wild type | >20 µM Nec-1 | Reduced proliferation in a dose-dependent manner | [7] |

| FADD-/- | >20 µM Nec-1 | Reduced proliferation in a dose-dependent manner | [7] |

Experimental Protocols

This section details the methodologies for key experiments cited in the quantitative data summary.

Cell Viability Assays

1. Cell Counting Kit-8 (CCK-8) Assay

-

Objective: To assess cell viability by measuring the activity of dehydrogenases in living cells.

-

Procedure:

-

Seed cells in a 96-well plate at a desired density and culture overnight.

-

Treat cells with the compounds of interest (e.g., CoCl₂ and/or Nec-1) for the specified duration (e.g., 72 hours).[4]

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.[4]

-

2. ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

-

Objective: To quantify the number of viable cells in culture based on the amount of ATP present.

-

Procedure:

-

Seed cells in an opaque-walled 96-well plate.

-

Treat cells with the desired compounds.

-

Equilibrate the plate and the ATP assay reagent to room temperature.

-

Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.[8]

-

Cell Death Assays

1. Annexin V and 7-Aminoactinomycin D (7-AAD) Staining for Flow Cytometry

-

Objective: To differentiate between viable, apoptotic, and necrotic cells.

-

Procedure:

-

Culture and treat cells as required.

-

Harvest cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.[4]

-

2. Propidium (B1200493) Iodide (PI) Staining for Membrane Integrity

-

Objective: To identify cells with compromised plasma membrane integrity, a hallmark of necrosis.

-

Procedure:

-

Culture and treat cells in a multi-well plate.

-

At the end of the treatment period, add propidium iodide to each well at a final concentration of 1-5 µg/mL.

-

Incubate for 5-15 minutes at room temperature, protected from light.

-

Analyze the cells using a fluorescence microscope or a plate reader capable of fluorescence detection.

-

Western Blotting for Signaling Proteins

-

Objective: To detect the expression and phosphorylation status of key proteins in a signaling pathway.

-

Procedure:

-

Treat cells and harvest them at the desired time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-RIPK1, RIPK1, p-MLKL, MLKL) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Signaling Pathways and Experimental Workflows

This section provides visualizations of the necroptosis signaling pathway and a typical experimental workflow using the Graphviz DOT language.

Necroptosis Signaling Pathway

Caption: Necroptosis signaling pathway initiated by TNFα binding to TNFR1, leading to the formation of the necrosome and MLKL-mediated cell death.

Experimental Workflow: Cell Viability Assay

Caption: A typical experimental workflow for assessing the effect of a RIPK1 inhibitor on cell viability following the induction of necroptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Nec-1 Enhances Shikonin-Induced Apoptosis in Leukemia Cells by Inhibition of RIP-1 and ERK1/2 [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]

- 8. benchchem.com [benchchem.com]

exploring the specificity of Nec-3a as a necroptosis inhibitor

An In-Depth Technical Guide to the Specificity of Nec-3a as a Necroptosis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of this compound, a small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptotic cell death. The focus is on its mechanism, specificity, and the experimental protocols used for its characterization.

Introduction to Necroptosis and RIPK1 Inhibition

Necroptosis is a form of regulated, caspase-independent cell death that is morphologically similar to necrosis and is implicated in the pathophysiology of various inflammatory diseases, neurodegeneration, and ischemia-reperfusion injury. Unlike accidental necrotic cell death, necroptosis is executed through a defined signaling cascade. A key initiator of this pathway is the serine/threonine kinase RIPK1.[1] The kinase activity of RIPK1 is essential for the recruitment and activation of downstream effectors, making it a prime target for therapeutic intervention and a crucial tool for studying cell death mechanisms.[1][2]

This compound is an analog of Necrostatin-3 and has been identified as an inhibitor of RIPK1's kinase activity.[3] It serves as a chemical probe to investigate the role of RIPK1-dependent necroptosis. Understanding its specificity is paramount for the accurate interpretation of experimental results.

Mechanism of Action of this compound

This compound functions by inhibiting the autophosphorylation of the RIPK1 kinase domain.[3] In the most well-studied necroptosis pathway, initiated by Tumor Necrosis Factor-alpha (TNFα), the inhibition of RIPK1 kinase activity prevents the formation of a functional "necrosome" complex. This complex, which consists of RIPK1 and RIPK3, is responsible for phosphorylating the downstream effector, Mixed Lineage Kinase Domain-Like protein (MLKL).[4][5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.[4][5] By blocking the initial RIPK1 kinase activation step, this compound effectively halts this entire cascade.

Quantitative Assessment of Specificity

The specificity of a kinase inhibitor is defined by its potency against the intended target relative to its activity against other kinases in the human kinome.

On-Target Potency

This compound demonstrates sub-micromolar potency against its primary target, RIPK1. The key quantitative metric for its on-target activity is the half-maximal inhibitory concentration (IC50).

| Compound | Target | Assay Type | IC50 Value | Reference |

| This compound | RIPK1 | Kinase Autophosphorylation | 0.44 µM | [3] |

Off-Target Profile and Selectivity

A comprehensive kinase selectivity profile (kinome scan) for this compound is not publicly available in the reviewed literature. Therefore, its specificity must be inferred from data on related compounds and its chemical scaffold.

-

Comparison with Necrostatins: The original necrostatin, Nec-1, was later found to have significant off-target activity against Indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme.[6] A more stable and specific analog, Necrostatin-1s (Nec-1s), was developed that lacks this IDO-inhibitory activity, making it a superior tool for in vivo studies.[6] Nec-1 has also been reported to inhibit ferroptosis independently of RIPK1.[7] Whether this compound shares these off-target activities has not been explicitly documented.

-

Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffold: this compound belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds. While this scaffold can be used to generate highly selective inhibitors, it has also been successfully employed to target a range of other kinases. This suggests that this compound could potentially interact with kinases beyond RIPK1.[8] Examples include inhibitors targeting:

Given the lack of a direct kinome scan, researchers using this compound should exercise caution and consider performing control experiments to rule out potential off-target effects, especially if the biological system under study involves signaling pathways regulated by the kinase families listed above.

| Inhibitor | Target | Selectivity Profile | Key Off-Targets | Reference |

| Nec-1s | RIPK1 | >1000-fold vs. other kinases | Lacks IDO activity | [6] |

| GSK'963 | RIPK1 | >10,000-fold vs. 339 other kinases | Highly selective | |

| This compound | RIPK1 | Not Publicly Available | Unknown | - |

Experimental Methodologies

Assessing the specificity and efficacy of a necroptosis inhibitor like this compound involves a multi-step process, from biochemical assays to cell-based models.

Protocol 1: In Vitro RIPK1 Kinase Assay (ADP-Glo™ Format)

This biochemical assay quantifies the kinase activity of recombinant RIPK1 by measuring the amount of ADP produced.

-

Reagent Preparation:

-

Kinase Buffer: 40 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

-

Active RIPK1 Enzyme: Dilute recombinant human RIPK1 in kinase buffer to the desired concentration (e.g., 2-5 ng/µL).

-

Substrate: Use Myelin Basic Protein (MBP) diluted in kinase buffer to a final concentration of 0.2 mg/mL.

-

ATP Solution: Prepare a solution of ATP in kinase buffer. The final concentration in the reaction should be at or near the Km of RIPK1 for ATP (typically 10-50 µM).

-

This compound Dilutions: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer. Ensure the final DMSO concentration is ≤1%.

-

-

Assay Procedure (384-well plate format):

-

Add 2.5 µL of this compound dilutions or vehicle (DMSO) to the wells.

-

Add 5 µL of the RIPK1 enzyme/substrate mix to each well.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 2.5 µL of the ATP solution.

-

Incubate for 60 minutes at 30°C.

-

-

Detection (using Promega ADP-Glo™ Kit):

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Read luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate percent inhibition relative to vehicle controls.

-

Plot percent inhibition versus this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Protocol 2: Cell-Based Necroptosis Assay (LDH Release)

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of necroptosis. The human colon adenocarcinoma cell line HT-29 is a common model.

-

Cell Culture:

-

Seed HT-29 cells in a 96-well plate at a density of 2 x 10⁴ cells/well. Allow cells to adhere overnight at 37°C, 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in fresh culture medium.

-

Aspirate the old medium and add 50 µL of medium containing this compound or vehicle (DMSO) to the appropriate wells.

-

Incubate for 1-2 hours.

-

-

Induction of Necroptosis:

-

Prepare a 2X induction cocktail containing: 40 ng/mL TNF-α, 500 nM Smac mimetic, and 20 µM z-VAD-fmk (a pan-caspase inhibitor) in culture medium.[10] This combination is often abbreviated as T/S/Z.

-

Add 50 µL of the 2X induction cocktail to each well (final concentrations will be 20 ng/mL TNF-α, 250 nM Smac mimetic, and 10 µM z-VAD-fmk).

-

Include control wells: Untreated (cells + medium), Vehicle (cells + DMSO + T/S/Z), and Maximum Lysis (untreated cells lysed with kit-provided buffer 45 minutes before reading).

-

-

Incubation and Measurement:

-

Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

-

Measure LDH release using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions. This typically involves transferring supernatant to a new plate, adding a reaction mixture, and reading absorbance.

-

-

Data Analysis:

-

Calculate percent cytotoxicity for each condition relative to the untreated and maximum lysis controls.

-

Plot cytotoxicity versus this compound concentration to determine the EC50 (half-maximal effective concentration) for necroptosis protection.

-

Protocol 3: Western Blot for Target Engagement (p-RIPK1)

This protocol verifies that this compound inhibits RIPK1 kinase activity within the cell by detecting the autophosphorylation of RIPK1 at Serine 166.

-

Cell Treatment and Lysis:

-

Seed HT-29 cells in 6-well plates (1 x 10⁶ cells/well) and allow them to adhere overnight.

-

Pre-treat cells with desired concentrations of this compound or vehicle for 1-2 hours.

-

Induce necroptosis with T/S/Z cocktail for a shorter duration suitable for detecting phosphorylation events (e.g., 4-6 hours).

-

Wash cells twice with ice-cold PBS.

-

Lyse cells directly in the plate with 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize all samples to the same protein concentration with lysis buffer.

-

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

-

SDS-PAGE and Immunoblotting:

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-RIPK1 (Ser166).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane for total RIPK1 and a loading control (e.g., GAPDH or β-Actin) to ensure equal loading.

-

Conclusion

References

- 1. Necroptosis: STAT3 kills? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m3yapindo.com [m3yapindo.com]

- 3. media.sciltp.com [media.sciltp.com]

- 4. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

A Technical Guide to Necroptosis: Foundational Research on a Programmed Form of Necrotic Cell Death

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on necroptosis, a regulated form of necrotic cell death. The term "Nec-3a" as specified in the query does not correspond to a standard nomenclature in the field of programmed cell death. The context of the request strongly indicates an interest in the molecular mechanisms of necroptosis, particularly the roles of core signaling proteins. Therefore, this document will focus on the well-established principles of necroptosis, its key molecular players, and the experimental methodologies used to investigate this critical cellular process.

Necroptosis is a pro-inflammatory form of programmed cell death that, unlike apoptosis, results in the loss of plasma membrane integrity and the release of cellular contents.[1][2][3] This process is implicated in a variety of physiological and pathological conditions, including inflammation, infectious diseases, and cancer.[1] The central signaling pathway of necroptosis involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and the mixed lineage kinase domain-like pseudokinase (MLKL), which acts as the executioner of this cell death program.[1][4][5]

Core Signaling Pathway of Necroptosis

The most extensively studied pathway for necroptosis induction is initiated by the tumor necrosis factor (TNF) superfamily of receptors.[3][4][6] Upon stimulation with TNF-α, in a cellular context where caspase-8 is inhibited, the signaling cascade is shunted from apoptosis towards necroptosis.

The key molecular events are as follows:

-

Complex I Formation: Binding of TNF-α to its receptor, TNFR1, leads to the formation of a membrane-bound signaling complex known as Complex I.[7][8] This complex includes TNFR1-associated death domain protein (TRADD), RIPK1, and cellular inhibitor of apoptosis proteins (cIAPs).[4][7] In this state, RIPK1 is typically ubiquitinated, which promotes cell survival signals through the NF-κB pathway.[7][8]

-

Transition to Complex II (Necrosome): When cIAPs are inhibited or RIPK1 is deubiquitinated, RIPK1 can dissociate from the plasma membrane to form a cytosolic complex with FADD and caspase-8, known as Complex IIa, which typically leads to apoptosis.[7][8] However, if caspase-8 activity is blocked, RIPK1 interacts with RIPK3 through their respective RIP homotypic interaction motifs (RHIMs) to form a core complex called the necrosome, or Complex IIb.[9][10]

-

Necrosome Activation and MLKL Phosphorylation: Within the necrosome, RIPK1 and RIPK3 undergo a series of auto- and cross-phosphorylations, leading to their activation.[10] Activated RIPK3 then recruits and phosphorylates the pseudokinase MLKL.[4][5][6]

-

MLKL Oligomerization and Translocation: Phosphorylation of MLKL triggers its oligomerization and translocation to the plasma membrane.[1][11]

-

Membrane Permeabilization and Cell Death: At the plasma membrane, oligomerized MLKL disrupts membrane integrity, leading to an influx of ions, cell swelling, and eventual rupture.[1][2][10] This release of intracellular contents, including damage-associated molecular patterns (DAMPs), triggers an inflammatory response.[3][12]

Signaling Pathway Diagram

Caption: TNF-α induced necroptosis signaling pathway.

Quantitative Data Summary

The following table summarizes typical working concentrations of reagents commonly used to induce and inhibit necroptosis in cell culture experiments. These values can serve as a starting point for experimental design.

| Reagent | Target/Action | Typical Working Concentration |

| TNF-α (human) | TNFR1 agonist; initiates extrinsic pathway | 10 - 100 ng/mL |

| Smac mimetic (e.g., Birinapant) | cIAP inhibitor; promotes necrosome formation | 100 nM - 1 µM |

| Z-VAD-FMK | Pan-caspase inhibitor; blocks apoptosis | 20 - 50 µM |

| Necrostatin-1 (Nec-1) | RIPK1 kinase inhibitor | 10 - 30 µM |

| GSK'872 | RIPK3 kinase inhibitor | Varies by cell type |

| Necrosulfonamide (NSA) | Human MLKL inhibitor | Varies by cell type |

Note: The optimal concentration for each reagent may vary depending on the cell line and experimental conditions.[13]

Experimental Protocols

Investigating necroptosis involves a combination of techniques to induce the pathway, inhibit its key components, and measure the characteristic cellular outcomes.

Protocol 1: Induction and Analysis of Necroptosis in Cell Culture

This protocol describes a general method for inducing necroptosis in a susceptible cell line (e.g., HT-29 or L929 cells) and analyzing the key molecular events.

I. Induction of Necroptosis:

-

Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency at the time of treatment.

-

Reagent Preparation: Prepare stock solutions of TNF-α, a Smac mimetic, and Z-VAD-FMK (TSZ).

-

Treatment: Treat cells with the TSZ cocktail at the desired final concentrations. Include appropriate controls: untreated cells, vehicle control, and cells treated with individual components.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 12, 24 hours) at 37°C.

II. Assessment of Necroptotic Cell Death:

-

Cell Viability Assays: Quantify cell death using assays that measure plasma membrane integrity, such as Lactate Dehydrogenase (LDH) release assays or staining with cell-impermeable dyes like Propidium Iodide (PI) or SYTOX Green, followed by microscopy or flow cytometry.[1][11]

-

Microscopy: Visualize the morphological changes characteristic of necrosis, such as cell swelling and membrane rupture.

III. Analysis of Necrosome Formation and Signaling:

-

Western Blotting: Lyse the cells at various time points post-treatment and perform western blot analysis to detect the phosphorylation of key signaling proteins. The most reliable markers are phosphorylated RIPK1 (p-RIPK1), phosphorylated RIPK3 (p-RIPK3), and phosphorylated MLKL (p-MLKL).[10][14][15][16]

-

Immunoprecipitation (IP): To confirm the formation of the necrosome, perform co-immunoprecipitation.[17][18][19]

-

Lyse cells under non-denaturing conditions.

-

Incubate the lysate with an antibody against a core necrosome component (e.g., anti-RIPK3).

-

Capture the antibody-protein complexes with Protein A/G beads.

-

Elute the captured complexes and analyze by western blotting for the presence of other necrosome components (e.g., RIPK1 and MLKL).

-

Experimental Workflow Diagram

Caption: General workflow for inducing and analyzing necroptosis.

This guide provides a foundational understanding of necroptosis, its core signaling pathway, and the experimental approaches used to study it. For drug development professionals, targeting the kinase activities of RIPK1 and RIPK3, or the execution function of MLKL, represents a promising therapeutic strategy for diseases driven by excessive necroptotic cell death.

References

- 1. benchchem.com [benchchem.com]

- 2. RIPK1–RIPK3–MLKL-Associated Necroptosis Drives Leishmania infantum Killing in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tools in the Art of Studying Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bioradiations.com [bioradiations.com]

- 11. benchchem.com [benchchem.com]

- 12. jitc.bmj.com [jitc.bmj.com]

- 13. benchchem.com [benchchem.com]

- 14. Biomarkers for the detection of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

Nec-3a: A Technical Guide to its Impact on Inflammatory Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis is a form of regulated, pro-inflammatory cell death orchestrated by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase. Dysregulation of this pathway is implicated in the pathogenesis of numerous inflammatory and degenerative diseases. Nec-3a, a potent and selective inhibitor of RIPK1, has emerged as a critical tool for dissecting the role of necroptosis in inflammatory signaling. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its impact on key inflammatory signaling pathways such as NF-κB and MAPK, and detailed protocols for evaluating its effects. Quantitative data from studies on RIPK1 inhibitors are summarized to offer a comparative perspective on their efficacy.

Introduction to Necroptosis and the Role of RIPK1

Necroptosis is a lytic form of programmed cell death that is morphologically characterized by cell swelling and plasma membrane rupture, leading to the release of damage-associated molecular patterns (DAMPs) and subsequent inflammation.[1][2] The core of the necroptotic machinery is the necrosome, a protein complex formed by RIPK1 and RIPK3.[1][2]

Under specific conditions, such as the presence of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and the inhibition of caspase-8, RIPK1 is activated through autophosphorylation.[3][4] Activated RIPK1 then recruits and phosphorylates RIPK3, leading to the formation of a functional necrosome.[3][4] RIPK3, in turn, phosphorylates MLKL, the terminal effector of the necroptotic pathway.[2][5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to membrane disruption and cell death.[2][5]

RIPK1 also plays a crucial, kinase-independent scaffolding role in the activation of the pro-survival and pro-inflammatory NF-κB and MAPK signaling pathways.[6] This dual function places RIPK1 at a critical juncture between cell survival, inflammation, and cell death.

This compound: A Selective RIPK1 Inhibitor

This compound is a necrostatin-3 analogue that acts as a potent inhibitor of RIPK1 kinase activity.

| Compound | Target | IC50 |

| This compound | RIPK1 | 0.44 µM |

Table 1: Inhibitory activity of this compound.

By inhibiting the autophosphorylation of RIPK1, this compound effectively blocks the initiation of the necroptotic cascade.[4] This makes it a valuable tool for studying the role of RIPK1 kinase activity in various cellular processes and a potential therapeutic agent for diseases driven by excessive necroptosis.

Impact of this compound on Inflammatory Signaling Pathways

The inhibition of RIPK1 kinase activity by this compound has profound effects on inflammatory signaling. While the primary mechanism is the blockade of necroptosis and the subsequent release of pro-inflammatory DAMPs, RIPK1 inhibition also directly modulates inflammatory gene expression.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. The role of RIPK1 kinase activity in NF-κB activation is context-dependent. In some scenarios, RIPK1's scaffolding function is sufficient for NF-κB activation, while in others, its kinase activity is also required.

Studies using Necrostatin-1 (Nec-1), a well-characterized RIPK1 inhibitor with a similar mechanism to this compound, have shown that inhibition of RIPK1 kinase activity can reduce the expression of NF-κB target genes, including those encoding pro-inflammatory cytokines.[7]

Caption: this compound inhibits RIPK1, a key mediator in the TNF-α induced NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK, p38, and ERK, are also critical regulators of inflammation. RIPK1 can activate MAPK pathways, and its inhibition has been shown to attenuate MAPK-dependent inflammatory responses.[6]

Cytokine Production

By inhibiting necroptosis and modulating NF-κB and MAPK signaling, this compound can significantly reduce the production of pro-inflammatory cytokines. Studies with Nec-1 have demonstrated a marked decrease in the levels of TNF-α, IL-6, and IL-1β in various inflammatory models.[8][9]

| Inhibitor | Model | Cytokine | Reduction | Reference |

| Necrostatin-1 | LPS-induced acute lung injury (mouse) | TNF-α | ~50% | [8] |

| Necrostatin-1 | LPS-induced acute lung injury (mouse) | IL-6 | ~60% | [8] |

| Necrostatin-1 | LPS-induced acute lung injury (mouse) | IL-1β | ~70% | [9] |

| Necrostatin-1s | LPS-induced inflammatory hyperalgesia (mouse) | TNF-α | Significant | [7] |

| Necrostatin-1s | LPS-induced inflammatory hyperalgesia (mouse) | IL-1β | Significant | [7] |

Table 2: Effect of RIPK1 inhibitors on pro-inflammatory cytokine production.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the impact of this compound on inflammatory signaling pathways.

Caption: General experimental workflow for studying the effects of this compound on inflammatory signaling.

Necroptosis Induction and Inhibition Assay

This protocol is designed to induce necroptosis in a cell line and assess the inhibitory effect of this compound.

Materials:

-

Cell line susceptible to necroptosis (e.g., L929, HT-29)

-

Complete cell culture medium

-

This compound

-

TNF-α (human or mouse, depending on the cell line)

-

Pan-caspase inhibitor (e.g., zVAD-fmk)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., CellTiter-Glo®) or LDH cytotoxicity assay kit

Procedure:

-

Seed cells in a 96-well plate at a density that allows for 70-80% confluency on the day of the experiment.

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be 0.1 to 50 µM. Include a vehicle control (DMSO).

-

Pre-treat the cells with the this compound dilutions or vehicle for 1-2 hours.

-

Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL) and zVAD-fmk (e.g., 20 µM).

-

Incubate for the desired time (e.g., 6-24 hours).

-

Quantify cell death using a cell viability or LDH assay according to the manufacturer's instructions.

Western Blot for Phosphorylated RIPK1 and MLKL

This protocol allows for the detection of activated RIPK1 and MLKL.[10][11][12][13]

Materials:

-

Cell lysates from the necroptosis assay

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-RIPK1 (Ser166), anti-RIPK1, anti-p-MLKL (Ser358), anti-MLKL, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL reagent and an imaging system.

-

Quantify band intensities using densitometry software.

ELISA for TNF-α and IL-6

This protocol is for quantifying the concentration of secreted cytokines in the cell culture supernatant.[14][15][16]

Materials:

-

Cell culture supernatants from the necroptosis assay

-

Human or mouse TNF-α and IL-6 ELISA kits

-

Microplate reader

Procedure:

-

Collect cell culture supernatants and centrifuge to remove cell debris.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples.

-

Adding a detection antibody.

-

Adding an enzyme conjugate (e.g., Streptavidin-HRP).

-

Adding a substrate and stop solution.

-

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations based on the standard curve.

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB.[17][18][19][20][21][22][23][24]

Materials:

-

Cell line stably or transiently transfected with an NF-κB luciferase reporter construct

-

This compound

-

NF-κB activating stimulus (e.g., TNF-α)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the reporter cell line in a 96-well plate.

-

Pre-treat the cells with this compound or vehicle for 1-2 hours.

-

Stimulate the cells with an NF-κB activator for the appropriate time (e.g., 6-24 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Normalize the results to a control (e.g., Renilla luciferase for dual-luciferase assays).

Conclusion

This compound is a powerful tool for investigating the role of RIPK1-mediated necroptosis in inflammatory signaling. By selectively inhibiting the kinase activity of RIPK1, this compound allows for the elucidation of the complex interplay between cell death and inflammation. The experimental protocols provided in this guide offer a robust framework for characterizing the effects of this compound and other RIPK1 inhibitors on key inflammatory pathways. Further research into the therapeutic potential of RIPK1 inhibitors like this compound holds promise for the development of novel treatments for a wide range of inflammatory and degenerative diseases.

References

- 1. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Necroptosis promotes cell-autonomous activation of proinflammatory cytokine gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triad3a induces the degradation of early necrosome to limit RipK1-dependent cytokine production and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studying cell death | Abcam [abcam.com]

- 6. Interaction of RIPK1 and A20 modulates MAPK signaling in murine acetaminophen toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cellmolbiol.org [cellmolbiol.org]

- 8. Necrostatin-1 enhances the resolution of inflammation by specifically inducing neutrophil apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Necrostatin-1 protects mice from acute lung injury by suppressing necroptosis and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. jitc.bmj.com [jitc.bmj.com]

- 12. researchgate.net [researchgate.net]

- 13. Phospho-RIP (Ser166) Antibody | Cell Signaling Technology [cellsignal.com]

- 14. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 17. indigobiosciences.com [indigobiosciences.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. bowdish.ca [bowdish.ca]

- 20. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 22. Assaying NF-κB activation and signaling from TNF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Initial In Vitro Characterization of a Novel Necroptosis Inhibitor: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide outlines a comprehensive strategy for the initial in vitro characterization of a novel compound, herein exemplified as "Nec-3a-like compound," designed to inhibit necroptosis. The methodologies and data presentation formats are based on established protocols for characterizing known necroptosis inhibitors.

Introduction to Necroptosis

Necroptosis is a form of regulated cell death that is typically initiated when apoptosis is inhibited.[1][2] It is implicated in the pathophysiology of numerous diseases, including inflammatory conditions, neurodegenerative disorders, and cardiovascular diseases.[2][3] The core signaling pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) protein.[2][3][4] The formation of a functional signaling complex, known as the necrosome, is a critical step in this pathway.[4]

Core Signaling Pathway of Necroptosis

The canonical necroptosis pathway is initiated by stimuli such as Tumor Necrosis Factor-alpha (TNF-α). This leads to the recruitment and activation of RIPK1 and RIPK3, which then phosphorylate each other. Activated RIPK3 subsequently phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane, ultimately causing membrane rupture.[4]

References

Methodological & Application

Application Notes and Protocols for Nec-3a in Cell Culture

These application notes provide detailed protocols for utilizing Nec-3a, a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in cell culture experiments to study necroptosis.

Introduction

Necroptosis is a form of regulated necrosis that is implicated in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegenerative disorders. The execution of necroptosis is mediated by the RIPK1/RIPK3/MLKL signaling cascade. This compound is a valuable chemical tool for investigating the role of RIPK1-dependent necroptosis. It is an analog of Necrostatin-3 and functions by inhibiting the autophosphorylation of the RIPK1 kinase domain.[1]

Quantitative Data

The inhibitory potency of this compound and a related, more stable analog, Necrostatin-1s (Nec-1s), against RIPK1 are summarized below. Researchers should note that while this compound is a potent inhibitor, Nec-1s is often used in vivo due to its enhanced metabolic stability and selectivity, as it does not inhibit indoleamine 2,3-dioxygenase (IDO).

| Compound | Target | IC50 | Reference |

| This compound | RIPK1 | 0.44 µM | [1] |

| Nec-1s | RIPK1 | 210 nM |

Signaling Pathway and Experimental Workflow

To facilitate the design of experiments, the following diagrams illustrate the necroptosis signaling pathway and a general experimental workflow for studying necroptosis inhibition.

Caption: Necroptosis signaling pathway initiated by TNF-α and inhibited by this compound.

Caption: A typical experimental workflow for evaluating the inhibitory effect of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile dimethyl sulfoxide (B87167) (DMSO).

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

General Cell Culture

-

Cell Lines: Murine fibrosarcoma L929 cells and human colon adenocarcinoma HT-29 cells are commonly used and are susceptible to TNF-α-induced necroptosis.

-

Culture Medium: Culture cells in the appropriate medium (e.g., DMEM or RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

Induction and Inhibition of Necroptosis

This protocol describes the induction of necroptosis in a 96-well plate format for viability or cytotoxicity assays. Adjust volumes accordingly for other plate formats.

-

Cell Seeding: Seed cells (e.g., L929 or HT-29) in a 96-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment. Incubate overnight.

-

Pre-treatment with this compound:

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (a suggested range is 0.1 µM to 50 µM).

-

Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

Carefully remove the old medium from the cells and add 100 µL of the medium containing this compound or vehicle.

-

Incubate for 1-2 hours at 37°C.

-

-

Induction of Necroptosis:

-

Prepare a necroptosis-inducing cocktail in complete culture medium. A common combination is:

-

TNF-α: 10-100 ng/mL

-

zVAD-fmk (pan-caspase inhibitor): 10-20 µM

-

SM-164 (SMAC mimetic): 100 nM (optional, but can enhance necroptosis in some cell lines)

-

-

Add the necroptosis-inducing cocktail to the wells.

-

Incubate for an appropriate duration (e.g., 6, 12, or 24 hours). The optimal time should be determined empirically for each cell line.

-

Assessment of Necroptosis

This assay measures the ATP content of viable cells.

-

Equilibrate the 96-well plate and an ATP-based assay reagent (e.g., CellTiter-Glo®) to room temperature.

-

Follow the manufacturer's instructions. Typically, this involves adding the reagent directly to the wells.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure luminescence using a plate reader. A decrease in signal indicates a loss of cell viability.

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of necroptosis.

-

Carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new, clear 96-well plate.

-

Follow the instructions of a commercial LDH cytotoxicity assay kit. This usually involves adding a reaction mixture to the supernatant.

-

Incubate at room temperature for 15-30 minutes, protected from light.

-

Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader. An increase in absorbance correlates with increased cell death.[2][3][4]

This method confirms the inhibition of the necroptotic pathway at the molecular level.

-

Cell Lysis:

-

After treatment, wash the cells in 6-well plates with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant (total cell lysate).

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibody dilutions are:

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-